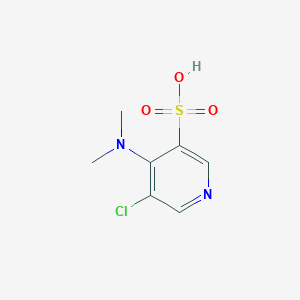
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C7H9ClN2O3S and a molecular weight of 236.68 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a dimethylamino group, and a sulfonic acid group. It is primarily used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(dimethylamino)pyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Acylation and Alkylation: The dimethylamino group can participate in acylation and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties.
2-Chloro Pyridine: Another pyridine derivative with different reactivity due to the position of the chloro group.
2-Amino Pyridine: A compound with an amino group instead of a dimethylamino group, leading to different chemical behavior.
Uniqueness
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid is unique due to the presence of both a chloro group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and solubility properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9ClN2O3S |
|---|---|
Molecular Weight |
236.68 g/mol |
IUPAC Name |
5-chloro-4-(dimethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9ClN2O3S/c1-10(2)7-5(8)3-9-4-6(7)14(11,12)13/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
NCXCNHUFEOGXMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















